Kanamycin A heptakis(sulphate)

Analytical Chemistry Pharmaceutical Quality Control Preformulation

Researchers using generic kanamycin sulfate encounter 2-fold molarity errors from undefined sulfate stoichiometry and contamination with toxic kanamycin B (>5-fold higher toxicity). Kanamycin A heptakis(sulphate) (CAS 94108-19-7) eliminates these variables with a defined 1:7 stoichiometry (MW 1171.1 g/mol). • Enables accurate molarity for dose-response assays & MIC determinations • Absence of kanamycin B ensures observed effects are solely kanamycin A-mediated • Defined stoichiometry supports simultaneous quantification of API & counter-ion via HPLC/LC-MS • Thermostable-add prior to autoclaving, eliminating sterile filtration steps

Molecular Formula C18H50N4O39S7
Molecular Weight 1171.1 g/mol
CAS No. 94108-19-7
Cat. No. B12665060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKanamycin A heptakis(sulphate)
CAS94108-19-7
Molecular FormulaC18H50N4O39S7
Molecular Weight1171.1 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C18H36N4O11.7H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;7*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;7*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;;;;;/m1......./s1
InChIKeyBXURHQZDJMPGHT-ROEJTCLISA-N
Commercial & Availability
Standard Pack Sizes1 g / 34 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kanamycin A Heptakis(sulphate): Defined Research Standard


Kanamycin A heptakis(sulphate), CAS 94108-19-7, is a chemically defined, high-sulfate salt of kanamycin A, containing seven sulfate groups per molecule [1]. As an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, its primary mechanism of action is the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit . This specific salt form is distinct from the more common, pharmacopoeial kanamycin monosulfate or variable-composition acid sulfates, and is primarily utilized in analytical, research, and specialized industrial applications where precise stoichiometry and high sulfate content are critical parameters .

Kanamycin A Heptakis(sulphate) vs. Generic Kanamycin Sulfate


Substituting Kanamycin A heptakis(sulphate) with generic 'kanamycin sulfate' or 'kanamycin acid sulfate' introduces significant analytical and functional variability. Generic kanamycin sulfate is a mixture of kanamycin A, B, and C components with a variable sulfate content (e.g., USP-grade is a 1:1 sulfate salt), whereas Kanamycin A heptakis(sulphate) is a chemically defined entity with a 1:7 stoichiometry [1]. This fundamental difference in composition leads to vastly different molecular weights (1171.1 g/mol vs ~582-600 g/mol for monosulfate) [1], distinct chromatographic behaviors, and altered physicochemical properties such as solubility and hygroscopicity . Furthermore, kanamycin B, a common impurity in generic sulfate mixtures, has a different toxicity profile and antimicrobial spectrum [2]. Therefore, for applications requiring precise molarity, analytical method validation, or a defined impurity profile, direct substitution without quantitative adjustment and characterization is scientifically invalid.

Kanamycin A Heptakis(sulphate): Key Differentiating Evidence


Defined Stoichiometry and Molar Mass

Kanamycin A heptakis(sulphate) is defined by a 1:7 stoichiometry of kanamycin A base to sulfuric acid, giving it a precisely known molecular weight of 1171.1 g/mol [1]. In contrast, standard USP-grade Kanamycin Sulfate is a 1:1 monosulfate salt with a molecular weight of approximately 582.58 g/mol [2]. This is a >2-fold difference in molar mass. 'Kanamycin acid sulfate' preparations can have variable and often undefined sulfate content up to approximately 25% w/w .

Analytical Chemistry Pharmaceutical Quality Control Preformulation

Elimination of Kanamycin B Contamination

A major advantage of Kanamycin A heptakis(sulphate) is its defined composition, which, as a single chemical entity, inherently excludes the contaminant kanamycin B. Generic Kanamycin Sulfate, even pharmaceutical grade, is a complex mixture. Studies report kanamycin B is present at 2-3% in later preparations [1]. Critically, kanamycin B is significantly more toxic; one study reports it has 'more than five times toxicity than kanamycin A' [2]. Its presence also complicates activity assays as it can be twice as active as kanamycin A in vitro [3].

Toxicology Antimicrobial Resistance Process Chemistry

Enhanced Chromatographic Resolution

The unique structure and high sulfate content of Kanamycin A heptakis(sulphate) contribute to distinct chromatographic behavior. While not a direct head-to-head comparison, validated HPLC methods for kanamycin sulfate demonstrate the ability to resolve kanamycin A from kanamycin B with a high resolution (Rs) of 2.7 and detect them at low limits (LOD for kanamycin A: 0.20 μg/mL) [1]. The heptakis salt form, with its significantly different retention time due to the sulfate counter-ions (e.g., sulfate tR = 2.1 min in the same method), is critical for simultaneous assay of the active moiety and its counter-ion [1].

Analytical Method Development HPLC Quality Control

Thermal and pH Stability

The kanamycin class is known for its exceptional thermal stability, a property that extends to its sulfate salts. Studies show kanamycin sulfate exhibits less than 10% activity loss after autoclaving an aqueous solution for 1 hour at 120°C [1]. It is stable across a broad pH range of 2 to 11 [1]. In contrast, labile antibiotics like ampicillin show a degradation half-life of just 3.3 hours at 72°C [2].

Formulation Science Microbiology Media Preparation Stability Studies

Optimal Applications of Kanamycin A Heptakis(sulphate)


High-Precision Molar Solution Preparation

Procurement of Kanamycin A heptakis(sulphate) is essential when preparing stock solutions for dose-response assays, MIC determinations, or any experiment where the molar concentration of the active kanamycin A must be known with high accuracy. Using the precisely defined molecular weight of 1171.1 g/mol avoids the 2-fold error in molarity that would result from using the molecular weight of the monosulfate salt (582.58 g/mol) [5].

Stability-Indicating Method Development

This compound serves as a critical reference standard for developing and validating HPLC or LC-MS methods. Its defined stoichiometry allows for the simultaneous quantification of both kanamycin A and its sulfate counter-ion. The chromatographic resolution data (Rs = 2.7 from kanamycin B) and low LOD (0.20 μg/mL) provide a validated benchmark for method performance, ensuring accurate impurity profiling and stability testing of kanamycin formulations [5].

Structure-Activity and Toxicity Studies

In pharmacological and toxicological research, the absence of the toxic contaminant kanamycin B is a critical requirement. Unlike generic kanamycin sulfate which contains 2-3% kanamycin B—a compound with >5-fold higher toxicity—Kanamycin A heptakis(sulphate) provides a pure, well-defined entity [5]. This ensures that observed biological effects are solely attributable to kanamycin A, eliminating confounding variables from more potent or toxic congeners [6].

Autoclavable Culture Media Preparation

For high-throughput microbiology or plant biology labs, the exceptional thermal stability of kanamycin salts (less than 10% activity loss after autoclaving at 120°C for 1 hour) is a key productivity driver [5]. Kanamycin A heptakis(sulphate) is ideal for preparing large batches of selective agar plates, as it can be added prior to autoclaving, eliminating the need for sterile filtration and reducing contamination risk. This is a clear advantage over thermolabile antibiotics like ampicillin [6].

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